molecular formula C23H23N3O3 B2541341 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 896371-77-0

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2541341
CAS No.: 896371-77-0
M. Wt: 389.455
InChI Key: CGZNGRGDNKFUQN-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications

  • Cannabinoid Receptor Ligands : A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating that certain derivatives, such as the fluorinated compound 8, exhibit potent and selective ligand activity for the CB2 cannabinoid receptor (Moldovan et al., 2017).

  • Anti-Mitotic Agents in Cancer Therapy : A research conducted by Moghadam and Amini (2018) focused on synthesizing a novel compound derived from indibulin and combretastatin scaffolds, known anti-mitotic agents. This compound showed promising cytotoxic activity against breast cancer cell lines, indicating potential applications in cancer therapy (Moghadam & Amini, 2018).

  • Progesterone Receptor Modulators : Fensome et al. (2008) explored the 3,3-dialkyl-5-aryloxindole series for progesterone receptor modulators, finding that structural changes in these compounds can switch between agonist and antagonist properties, indicating potential use in contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).

  • Antiallergic Agents : Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as novel antiallergic compounds. One particular compound showed significant potency in inhibiting histamine release, suggesting its potential as an antiallergic agent (Menciu et al., 1999).

  • Cognition-Enhancing Agents : Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1) by Fujimaki et al. (1990) identified metabolites in human urine, indicating its extensive metabolism and potential application as a cognition-enhancing agent (Fujimaki et al., 1990).

  • Dopamine Receptor-Modulating Activity : Baures et al. (1994) designed and prepared mimics of a specific hydrogen-bonded structure in pyrrolidineacetamide derivatives, finding that these compounds enhanced the binding of dopamine D2 receptor agonist, suggesting their role in modulating dopamine receptors (Baures et al., 1994).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Indole derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Future Directions

Indole derivatives have been the subject of much research due to their diverse biological activities . Future research could explore the potential of this specific compound as a therapeutic agent.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-13-8-9-17(10-14(13)2)26-12-16(11-20(26)27)25-23(29)22(28)21-15(3)24-19-7-5-4-6-18(19)21/h4-10,16,24H,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZNGRGDNKFUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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